molecular formula C20H23ClN2O2 B4075862 N-[3-chloro-4-(4-morpholinyl)phenyl]-2-phenylbutanamide

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-phenylbutanamide

Cat. No. B4075862
M. Wt: 358.9 g/mol
InChI Key: LTSHBEFKBVXDRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-phenylbutanamide, also known as CM156, is a novel compound with potential therapeutic applications in various diseases. It belongs to the class of small molecules that modulate the activity of ion channels.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-phenylbutanamide involves the modulation of voltage-gated sodium channels, specifically the Nav1.7 and Nav1.8 subtypes. These channels are highly expressed in sensory neurons and play a critical role in pain sensation. By blocking these channels, this compound can reduce the excitability of these neurons and decrease the transmission of pain signals to the brain.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can block voltage-gated sodium channels with high selectivity and potency. In vivo studies have shown that it can reduce the severity of seizures and chronic pain in animal models. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-phenylbutanamide is its high selectivity for voltage-gated sodium channels. This makes it a valuable tool for studying the role of these channels in various diseases, including epilepsy and chronic pain. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-phenylbutanamide. One potential application is in the treatment of neuropathic pain, which is a chronic condition that affects millions of people worldwide. Another potential application is in the treatment of epilepsy, which is a neurological disorder characterized by recurrent seizures. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound, as well as its long-term safety and efficacy in humans.

Scientific Research Applications

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-phenylbutanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, epilepsy, and pain. It has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. By blocking these channels, this compound can reduce neuronal excitability and prevent the development of seizures and chronic pain.

properties

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2/c1-2-17(15-6-4-3-5-7-15)20(24)22-16-8-9-19(18(21)14-16)23-10-12-25-13-11-23/h3-9,14,17H,2,10-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSHBEFKBVXDRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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